Elevated Lipophilicity (XLogP3) vs. Ethyl 2,4-Dimethyl-1,3-oxazole-5-carboxylate
This compound exhibits a computed XLogP3 of 1.9, which is 0.2 log units higher than that of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (XLogP3 = 1.7) [1][2]. The increase reflects the greater hydrocarbon surface contributed by the cyclopropyl ring compared to a methyl group.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (PubChem CID 315151): XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 = +0.2 (approximately 12% increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 (target) and release 2025.04.14 (comparator) |
Why This Matters
The 0.2-unit higher logP improves predicted membrane permeability while remaining within the lead-like range (logP < 3), which can enhance oral bioavailability potential without introducing excessive lipophilicity-driven toxicity risks.
- [1] PubChem. Compound Summary for CID 57571637: Computed Properties table, XLogP3-AA value. National Center for Biotechnology Information. Accessed 2026-05-01. View Source
- [2] PubChem. Compound Summary for CID 315151: Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. Computed Properties table, XLogP3-AA value. Accessed 2026-05-01. View Source
